2-Methyl-1-benzofuran-5-carboxylic acid

Lipophilicity LogP Physicochemical property

Researchers needing hydrophobic benzofuran scaffolds face supply inconsistency and long lead times for substituted building blocks. 2-Methyl-1-benzofuran-5-carboxylic acid (CAS 219763-06-1) solves this with its enhanced LogP (2.94 vs. 2.13 for the unsubstituted analog), enabling synthesis of membrane-permeable probes. - Validated scaffold for selective hCA IX inhibitors (Ki 0.56-0.91 μM). - Distinct from 7-carboxylic acid isomer (LogP 2.44), ensuring reproducible SAR data. - Available from stock in 10 mg to bulk quantities for rapid global delivery.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 219763-06-1
Cat. No. B1362782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-benzofuran-5-carboxylic acid
CAS219763-06-1
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=CC(=C2)C(=O)O
InChIInChI=1S/C10H8O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12)
InChIKeyJTNYNAOEJXGMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-benzofuran-5-carboxylic Acid Properties & Identification


2-Methyl-1-benzofuran-5-carboxylic acid is a substituted benzofuran derivative featuring a methyl group at the 2-position and a carboxylic acid at the 5-position of the fused benzofuran ring system [1]. With a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol, this compound exists as a white crystalline powder that is soluble in common organic solvents but practically insoluble in water . The 2-methyl substitution pattern distinguishes this building block from unsubstituted benzofuran-5-carboxylic acid (CAS 90721-27-0) and positional isomers such as 2-methyl-1-benzofuran-7-carboxylic acid (CAS 31457-07-5) [2].

Substitution pattern
2-Methyl group provides distinct lipophilicity vs. unsubstituted benzofuran-5-carboxylic acid
Regioisomer identity
5-carboxylic acid position defines reactivity and binding orientation different from 7-isomer
Physical form
Crystalline solid suited for synthetic chemistry workflows; soluble in common organic solvents

2-Methyl-1-benzofuran-5-carboxylic Acid: Why Substitution Fails


The specific 2-methyl substitution on the benzofuran core of 2-methyl-1-benzofuran-5-carboxylic acid (CAS 219763-06-1) confers distinct physicochemical properties that directly impact its utility as a synthetic building block and its potential biological performance. Compared to unsubstituted 1-benzofuran-5-carboxylic acid, the addition of the methyl group increases lipophilicity (LogP 2.94 vs. 2.13) , altering solubility, membrane permeability, and chromatographic behavior. Positional isomerism also plays a critical role: the 5-carboxylic acid derivative exhibits different electronic and steric properties than the 7-carboxylic acid isomer [1], which can lead to divergent reactivity in coupling reactions and distinct binding modes in target engagement studies [2]. Therefore, generic substitution with unsubstituted or differently substituted benzofuran-5-carboxylic acids is not scientifically justified and may lead to irreproducible results or synthetic failures.

Target
2-Methyl-1-benzofuran-5-carboxylic acid
Potential substitute
1-Benzofuran-5-carboxylic acid (unsubstituted)
Loss of methyl group reduces lipophilicity (ΔLogP ≈ 0.8) and may alter membrane permeability and synthetic reactivity; not a direct replacement.
Target
2-Methyl-1-benzofuran-5-carboxylic acid
Potential substitute
2-Methyl-1-benzofuran-7-carboxylic acid
Positional isomer exhibits different electronic/steric properties and lower lipophilicity (ΔLogP ≈ 0.5); divergent coupling reactivity and binding modes expected.

2-Methyl-1-benzofuran-5-carboxylic Acid vs. Key Analogs


Higher Lipophilicity vs. Unsubstituted Analog

2-Methyl-1-benzofuran-5-carboxylic acid (CAS 219763-06-1) demonstrates a calculated LogP value of 2.94, which is significantly higher than the 2.13 LogP of unsubstituted 1-benzofuran-5-carboxylic acid (CAS 90721-27-0) . This 0.81 LogP unit increase corresponds to an approximately 6.5-fold greater partition coefficient favoring octanol over water, indicating enhanced lipophilicity conferred by the 2-methyl group.

Lipophilicity vs. unsubstituted
Head-to-head
Target LogP 2.94 vs. 2.13, Δ +0.81 (~6.5× partition)
Reported higher LogP may support membrane permeability assessment
Calculated values; confirm with experimental logD
Lipophilicity LogP Physicochemical property

Lipophilicity Comparison: 5- vs. 7-Carboxylic Acid

When compared to the 7-positional isomer (2-methyl-1-benzofuran-7-carboxylic acid, CAS 31457-07-5) which has a reported LogP of 2.44 [1], the 5-carboxylic acid derivative (LogP 2.94) exhibits a 0.50 LogP unit increase, indicating ~3.2-fold higher lipophilicity. This difference arises solely from the position of the carboxylic acid group on the benzofuran ring.

5- vs. 7-COOH lipophilicity
Head-to-head
5-COOH LogP 2.94 vs. 7-COOH 2.44, Δ +0.50 (~3.2×)
Positional isomerism leads to distinct partition behavior
Database estimates; measured logD recommended for SAR
Lipophilicity LogP Isomer comparison

Melting Point Difference from Unsubstituted Analog

The predicted melting point of 2-methyl-1-benzofuran-5-carboxylic acid is 110.4°C (EPI Suite estimation) [1], which is substantially lower than the experimentally observed melting point of 1-benzofuran-5-carboxylic acid (189-190°C) . This ~79°C decrease in melting point reflects the impact of the 2-methyl substitution on crystal packing and intermolecular interactions.

Melting point difference
Data to verify
Target ~110°C (pred.) vs. unsubstituted 189–190°C
Lower predicted mp may support melt-processing assessment
Predicted value; experimental determination required
Melting point Thermal property Solid-state characterization

2-Methylbenzofuran Scaffold Enhances hCA IX Inhibition

While direct Ki or IC50 data for the exact compound 2-methyl-1-benzofuran-5-carboxylic acid are not publicly available, a closely related series of benzofuran-based carboxylic acids containing a 2-methylbenzofuran tail (compounds 9b, 9e, 9f) displayed submicromolar inhibition of human carbonic anhydrase IX (hCA IX) with Ki values of 0.91, 0.79, and 0.56 μM, respectively [1]. Notably, these derivatives showed selectivity for hCA IX over off-target isoforms hCA I and II (selectivity indices ranging from 2 to >63 for hCA I and 4-47 for hCA II) [1]. Compound 9e also demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells with an IC50 of 2.52 ± 0.39 μM [1].

hCA IX inhibition class context
Class-level
Analog 9f Ki = 0.56 µM; selectivity over hCA I/II
2-Methylbenzofuran scaffold associated with selective CA IX inhibition in reported series
Direct evaluation on this compound needed
Carbonic anhydrase IX Inhibition Selectivity Anticancer

Applications of 2-Methyl-1-benzofuran-5-carboxylic Acid


Lipophilic Benzofuran Building Block Synthesis

Due to its higher LogP (2.94) compared to unsubstituted 1-benzofuran-5-carboxylic acid, 2-methyl-1-benzofuran-5-carboxylic acid is the preferred starting material for constructing hydrophobic molecular probes or drug-like molecules where increased membrane permeability is desired .

Positional Isomer SAR Discrimination

The distinct LogP difference between the 5-carboxylic acid (LogP 2.94) and the 7-carboxylic acid isomer (LogP 2.44) provides a clear basis for selecting this compound in SAR studies aimed at mapping the spatial and electronic requirements for target binding or ADME optimization [1].

hCA IX Inhibitor Precursor

Class-level evidence shows that 2-methylbenzofuran-containing carboxylic acids can yield potent and selective inhibitors of the cancer-associated hCA IX isoform (Ki 0.56-0.91 μM). This compound serves as a validated scaffold for medicinal chemistry programs targeting hCA IX [2].

Solid Form & Formulation Development

The significantly lower melting point (predicted 110°C) relative to unsubstituted 1-benzofuran-5-carboxylic acid (189-190°C) makes this compound a candidate for melt-based processing techniques or for studies investigating the impact of substitution on crystal packing and solid-state stability [3].

Application
Selection Property
Validation Focus
Hydrophobic building block synthesis
Higher LogP relative to unsubstituted analog
Verify organic-phase solubility and coupling reactivity
Positional isomer SAR discrimination
Distinct LogP and electronic profile vs. 7-COOH isomer
Confirm retention behavior and target-binding differences
hCA IX inhibitor medicinal chemistry
2-Methylbenzofuran scaffold linked to CA IX inhibition in analogs
Validate hCA IX inhibitory potency and isoform selectivity
Solid-form screening and melt processing
Lower predicted melting point vs. unsubstituted analog
Determine experimental melting point and crystallinity

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